4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
The compound 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a structurally complex molecule featuring three key moieties: (1) a benzamide core, (2) a 4-sulfonyl-linked 3-methylpiperidine group, and (3) a 1,3,4-oxadiazole ring substituted at the 5-position with a 3-(methylthio)phenyl group. The sulfonyl-piperidine and oxadiazole motifs are common in medicinal chemistry due to their ability to enhance solubility and interact with biological targets .
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-15-5-4-12-26(14-15)32(28,29)19-10-8-16(9-11-19)20(27)23-22-25-24-21(30-22)17-6-3-7-18(13-17)31-2/h3,6-11,13,15H,4-5,12,14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWXCDGDNKUANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article examines its biological activity through various studies, highlighting its mechanisms of action, efficacy against different cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 366.43 g/mol
The structure includes a piperidine ring, a sulfonyl group, and an oxadiazole moiety, which are essential for its biological activity.
Research indicates that compounds with similar structures often interact with specific biological targets such as kinases and receptors. The sulfonamide group is known to enhance solubility and bioavailability, while the oxadiazole ring may contribute to the compound's ability to modulate cellular pathways involved in cancer progression.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | |
| HepG-2 (Liver Cancer) | 9.36 | |
| HCT-116 (Colon Cancer) | 85 |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer types, particularly liver cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications to the piperidine and oxadiazole moieties can significantly affect biological activity. For example, variations in substituents on the phenyl ring have been correlated with changes in potency against specific cancer cell lines. Compounds with electron-donating groups at the para position generally exhibited enhanced activity due to increased π-cloud interactions and hydrogen bonding capabilities with target proteins .
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Study on HepG-2 Cells : This study highlighted that 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide induced apoptosis in HepG-2 cells through activation of caspase pathways. The study reported an IC50 value of 9.36 μM, indicating strong efficacy compared to other tested compounds .
- Comparative Study Against Other Sulfonamides : In a comparative analysis involving multiple sulfonamide derivatives, this compound demonstrated superior anti-proliferative activity against HCT-116 cells when compared to its structural analogs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural similarities with derivatives reported in the synthesis of 5-substituted-1,3,4-oxadiazol-2-yl compounds, such as 1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a) . Key differences include:
- Oxadiazole Substituent: The target compound features a 3-(methylthio)phenyl group at the oxadiazole 5-position, whereas 6a has a simple phenyl group.
- Linker Group : The target compound employs a benzamide linkage instead of the thioether bridge in 6a. This amide group may enhance hydrogen-bonding capacity and metabolic stability.
- Piperidine Substituent : The target compound has a 3-methylpiperidine sulfonyl group, while 6a uses 4-methylpiperidine. This positional isomerism could influence conformational flexibility and target binding.
Physical and Spectral Data
Procedures for characterization (e.g., TLC, recrystallization, IR, NMR) would align with those used for 6a . Expected spectral features for the target compound include:
- IR : Stretching vibrations for sulfonyl (~1350 cm⁻¹), amide (~1650 cm⁻¹), and oxadiazole (~1250 cm⁻¹).
- ¹H NMR : Resonances for 3-methylpiperidine (δ 1.0–2.5 ppm), methylthio (δ 2.1–2.3 ppm), and oxadiazole-linked aromatic protons (δ 7.3–8.0 ppm).
Data Table: Comparison of Key Features
Q & A
Q. How can researchers optimize the synthesis of the 1,3,4-oxadiazole core in this compound?
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides under acidic conditions. Key steps include:
- Reagents : Phosphorus oxychloride (POCl₃) or sulfuric acid for dehydration .
- Conditions : Reflux in ethanol or tetrahydrofuran (THF) for 4–6 hours, monitored by thin-layer chromatography (TLC) .
- Purification : Recrystallization from methanol/water mixtures or column chromatography using silica gel . Yield optimization requires precise stoichiometric control of hydrazine derivatives and thiocarbazides .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and methylthio groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₂₃H₂₅N₅O₃S₂, calculated 495.12 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental Analysis : Validate C, H, N, S content against theoretical values .
Q. How does the methylthio group at the 3-phenyl position influence solubility and reactivity?
The methylthio (–SMe) group enhances lipophilicity (logP ~2.8), improving membrane permeability in cellular assays . Reactivity studies suggest it can undergo oxidation to sulfoxide or sulfone derivatives under mild conditions (e.g., H₂O₂/CH₃COOH), altering bioactivity . Solubility in DMSO (≥50 mg/mL) makes it suitable for in vitro screening .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Dose-Response Studies : Compare IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer screens) to identify target-specific effects .
- Metabolic Stability Tests : Use liver microsome assays to assess if rapid metabolism explains discrepancies between in vitro and in vivo activity .
- Structural Analog Libraries : Synthesize derivatives with modified piperidine or oxadiazole groups to isolate pharmacophore contributions .
Q. How can computational modeling predict this compound’s interaction with kinase targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets in kinases (e.g., EGFR or PI3K). The sulfonyl group may form hydrogen bonds with Lys/Arg residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .
- DFT Calculations : Gaussian09 to map electrostatic potentials, identifying nucleophilic/electrophilic regions for reaction planning .
Q. What experimental designs validate the sulfonamide group’s role in enzyme inhibition?
- Enzyme Assays : Test inhibition of carbonic anhydrase (CA-IX) via stopped-flow spectroscopy. Compare Ki values with acetazolamide controls .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) to confirm competitive inhibition .
- X-ray Crystallography : Resolve co-crystal structures with CA-IX to identify sulfonamide-Zn²⁺ coordination .
Methodological Notes
- Contradiction Analysis : Cross-validate bioactivity using orthogonal assays (e.g., Western blotting after kinase inhibition assays) .
- Spectral Interpretation : Assign ¹H NMR peaks using 2D-COSY to distinguish overlapping signals from piperidine and oxadiazole protons .
- Safety : The methylthio group may generate toxic H₂S under reductive conditions; use fume hoods during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
